molecular formula C12H11FN2O B2760255 (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide CAS No. 1436374-68-3

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide

Cat. No. B2760255
CAS RN: 1436374-68-3
M. Wt: 218.231
InChI Key: ZUDAQZFWLSFFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a fluorophenyl group (C6H4F), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions. The cyanomethyl group could act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and cyanomethyl groups could impact its solubility, while the fluorophenyl group could affect its reactivity .

Scientific Research Applications

Enamide Synthesis and Application

Enamides, including compounds structurally related to "(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide," are bioactive pharmacophores in natural products and serve as reagents for asymmetric incorporation of nitrogen functionality. The synthesis of geometrically defined enamides, especially Z-enamides, has been challenging. However, a general method for isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. This advancement opens pathways for synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, showcasing the versatility of enamides in organic synthesis and potential pharmaceutical applications (Trost et al., 2017).

Material Science: Polyamides with Terminal Cyano Groups

In material science, the development of soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups has been significant. These polymers exhibit excellent solubility, outstanding thermal stability, and can undergo thermal crosslinking to form heat-resistant resin. Such materials demonstrate potential uses as processable and heat-resistant polymeric materials, highlighting the role of cyano-functionalized compounds in developing high-performance polymers (Yu et al., 2009).

Fluorescent Chemosensors for Metal Ions

The development of fluorescent chemosensors for detecting metal ions, such as Zn(II), is another research area where structurally similar compounds are utilized. Fluorescent chemosensors based on polyaminophenolic structures have been investigated for their ability to detect Zn(II) ions in aqueous solutions. These studies are crucial for designing new efficient fluorescent chemosensors for both H+ and Zn(II) ions, with applications in biological and environmental monitoring (Ambrosi et al., 2009).

properties

IUPAC Name

(Z)-N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9(12(16)15-7-6-14)8-10-2-4-11(13)5-3-10/h2-5,8H,7H2,1H3,(H,15,16)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDAQZFWLSFFKC-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)F)/C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide

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